molecular formula C22H37BrN4O2 B401349 8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 317844-02-3

8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B401349
CAS No.: 317844-02-3
M. Wt: 469.5g/mol
InChI Key: HFZTVTFNOJMVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C22H37BrN4O2 and a molecular weight of 469.47 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological activities. It is characterized by the presence of a bromine atom at the 8th position, a hexadecyl chain at the 7th position, and a methyl group at the 3rd position on the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Dichloromethane (DCM): Common solvent for reactions.

    Amines and Thiols: Used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while thiols can produce thio derivatives .

Scientific Research Applications

8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its purine ring structure. The bromine atom and hexadecyl chain may enhance its binding affinity and specificity for these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-dibutylamino-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-diethylamino-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to the presence of the bromine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. The hexadecyl chain also imparts unique lipophilic properties, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins .

Properties

IUPAC Name

8-bromo-7-hexadecyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37BrN4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-18-19(24-21(27)23)26(2)22(29)25-20(18)28/h3-17H2,1-2H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZTVTFNOJMVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.